REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6](OC)=[O:7])#[N:2].[CH3:14][O-:15].[Na+].[ClH:17]>CO>[Cl:17][C:6]1[C:5]2[C:4](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:3]=[C:1]([O:15][CH3:14])[N:2]=1.[CH3:14][O:15][C:1]1[NH:2][C:6](=[O:7])[C:5]2[C:4]([CH:3]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2 |f:1.2|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=C(C(=O)OC)C=CC=C1
|
Name
|
sodium methoxide
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
a lot of white solid precipitated out
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC2=CC=CC=C12)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1NC(C2=CC=CC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6](OC)=[O:7])#[N:2].[CH3:14][O-:15].[Na+].[ClH:17]>CO>[Cl:17][C:6]1[C:5]2[C:4](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:3]=[C:1]([O:15][CH3:14])[N:2]=1.[CH3:14][O:15][C:1]1[NH:2][C:6](=[O:7])[C:5]2[C:4]([CH:3]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2 |f:1.2|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=C(C(=O)OC)C=CC=C1
|
Name
|
sodium methoxide
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
a lot of white solid precipitated out
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC2=CC=CC=C12)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1NC(C2=CC=CC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |